molecular formula C7H4ClNS B1354074 7-Chlorothieno[3,2-b]pyridine CAS No. 69627-03-8

7-Chlorothieno[3,2-b]pyridine

Cat. No. B1354074
CAS RN: 69627-03-8
M. Wt: 169.63 g/mol
InChI Key: GYQUXKQLCNFKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is a white to almost white powder to crystal .


Synthesis Analysis

The synthesis of 7-Chlorothieno[3,2-b]pyridine involves a mixture of thieno[3,2-b]pyridin-7-ol and phosphorus oxychloride . The mixture is stirred at 1050C for 2 hours. The reaction mixture is then added to ice water and basified with 8N aqueous sodium hydroxide solution .


Molecular Structure Analysis

The InChI code for 7-Chlorothieno[3,2-b]pyridine is 1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H . The InChI key is GYQUXKQLCNFKQT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Chlorothieno[3,2-b]pyridine is a solid at 20 degrees Celsius . It has a melting point of 34-36 degrees Celsius and a flash point of 110 degrees Celsius .

Scientific Research Applications

Targeted Synthesis for Chemical Reactions

7-Chlorothieno[3,2-b]pyridine serves as a fundamental compound in the synthesis of various chlorothieno[2,3-b]pyridine derivatives. Through reactions with N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent under classical conditions, formylated chlorothieno derivatives can be produced. This process highlights the compound's role in creating formylated derivatives, which were not accessible without N-protection of the starting materials or by direct reaction with the reagent under any conditions. Altering reaction conditions can also yield unformylated derivatives, demonstrating the versatility of 7-chlorothieno[3,2-b]pyridine in synthetic chemistry (Abdelwahab, Hanna, & Kirsch, 2017).

Antimicrobial Activity

Another significant application of derivatives of 7-chlorothieno[3,2-b]pyridine is their role in the development of new antimicrobial agents. Hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety have been synthesized and evaluated for their antibacterial properties. These compounds showed potential antibacterial activity towards both Gram-positive and Gram-negative bacterial strains, highlighting the therapeutic potential of 7-chlorothieno[3,2-b]pyridine derivatives in combating microbial infections (Rao, V. Rao, & Prasad, 2019).

Anti-tumor Activity

The application of 7-chlorothieno[3,2-b]pyridine extends into oncology, where its derivatives have been explored for their anti-tumor properties. Novel derivatives prepared using PEG400 in a one-pot synthesis procedure demonstrated preliminary anti-tumor activity on human tumor cell lines. This research not only showcases the compound's potential in developing anti-cancer drugs but also introduces an environmentally friendly solvent in the synthesis process, emphasizing the importance of green chemistry in pharmaceutical research (Rodrigues et al., 2020).

Photophysical Properties

Derivatives of 7-chlorothieno[3,2-b]pyridine have been studied for their photophysical properties, particularly in the context of fluorescence. The effect of substituents on the absorption and fluorescence characteristics of thieno[3,2-c]pyridine derivatives reveals insights into the design of new fluorescent materials. This research indicates the potential of these derivatives in applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and other photonic devices (Chavan, Toche, & Chavan, 2017).

Safety And Hazards

7-Chlorothieno[3,2-b]pyridine is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQUXKQLCNFKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460810
Record name 7-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothieno[3,2-b]pyridine

CAS RN

69627-03-8
Record name 7-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chlorothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2-L, 3-neck, rb flask equipped with a mechanical overhead stirrer, a 250-mL addition funnel, and a thermocouple w/N2-inlet adapter was charged with thieno[3,2-b]pyridin-7-ol (144 g, 952 mmol), chloroform (700 mL) and anhydrous N,N-dimethylformamide (100 ml, 1297 mmol). The heterogeneous mixture was cooled in an ice bath with stirring, then oxalyl dichloride (166 ml, 1905 mmol) was added dropwise via the addition funnel. Towards the end of the addition, the exotherm had diminished so the remaining reagent was added more quickly, which resulted in rapid off-gassing and the eruption of a portion of the contents out of the vessel. Upon complete addition, the mixture was allowed to stir out for 2 h, at which point LC-MS analysis indicated only about 10% conversion to the desired product (71556-13-A). The ice bath was removed, and the mixture was heated to reflux with a mantle. The heterogeneous mixture quickly turned homogeneous upon reaching temperature, and LC-MS indicated complete conversion after 1 h @ reflux (71556-13-B). After standing at ambient temp over the weekend, an orange solid had formed from the dark brown supernate. The mixture was cooled in an ice bath, then diluted with MTBE (800 mL), resulting in the exothermic precipitation of copious amounts of a dense, mustard-brown solid. The solid was isolated by vacuum filtration and washed with MTBE until the filtrate was colorless to yield the solid and a cloudy, bright orange filtrate. The solid product was then carefully partitioned between DCM (1 L) and sat'd aq. NaHCO3 (1 L). The phases were mixed and the light brown aqueous layer was back extracted with DCM (500 mL). The combined organic layers were washed with sat'd brine, then dried over anhydrous Na2SO4. MTBE (500 mL) was added, then concentrated by about 200 mL, then hexane (500 mL) was added to form a dark brown precipitate. The mixture was further concentrated by 100 mL, then cooled in an ice bath. The mixture was then filtered and washed with hexane/MTBE (200 mL). The filtrate was then concentrated to dryness to yield the title compound as a light brown oil that crystallized to a dark rust colored, oily solid (97.7 g, 60.5% yield).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three
[Compound]
Name
desired product ( 71556-13-A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A stirred suspension of thieno[3,2-b]pyridin-7-ol (5.0 g, 33.1 mmol) in POCl3 (15 mL) was heated at 105° C. in an oil bath for 4 hrs. The resultant solution was cooled to room temperature and the POCl3 was removed under reduced pressure. The residue was cooled in an ice/water bath and cold water was added. The mixture was made basic with concentrated NH4OH solution and extracted with EtOAc. The organic extract was dried over anhydrous sodium sulfate and concentrated to produce oil, which was purified by column chromatography (eluent EtOAc-hexane, 1:4) to afford the title compound as a brown solid (4.5 g, 72% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.60 (d, J=4.9 Hz, 1H), 7.80 (d, J=5.5 Hz, 1H), 7.60 (d, J=5.5 Hz, 1H), 7.30 (d, J=4.9 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Thieno[3,2-b]pyridin-7-ol (20 g, 0.132 mol) was suspended in phosphorous oxy chloride (80.9 g, 0.528 mol) and stirred at 100 C for 2 hours. The solution was cooled to room temperature and was poured over ice. The aqueous solution was neutralized with sodium hydroxide and the resulting precipitate was collected by filtration and washed with water. The filter cake was taken up in dichloromethane and dried over magnesium sulfate. The solution was filtered and the filtrate was concentrated to dryness to give 7-chlorothieno[3,2-b]pyridine as a brown liquid which solidified to a beige solid under high vacuum. Yield: 20.4 g (91%); MS [M+H]+ 169.9; 1HNMR (CDCl3) δ: 8.7 (d, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.3 (d, 1H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of thieno[3,2-b]pyridin-7-ol (4.6 g, 30.4 mmol) in POCl3 (15 mL, 30.4 mmol) was refluxed at 105° C. for 4 hr. The solvent was evaporated to afford a dark brown oil that was cooled in an ice bath and diluted with cold water. The aqueous layer was adjusted to a basic pH (˜8) by adding an NH4OH solution. The aqueous mixture was extracted with EtOAc and DCM. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to afford an oil. Purification of the crude material by silica gel chromatography using a BIOTAGE® machine (hexanes:ethyl acetate 75:25) afforded the title compound as a pale buff solid (4.7 g, 91%). ESI MS (M+H)+=170.0.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
( ~8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorothieno[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chlorothieno[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
7-Chlorothieno[3,2-b]pyridine
Reactant of Route 4
7-Chlorothieno[3,2-b]pyridine
Reactant of Route 5
Reactant of Route 5
7-Chlorothieno[3,2-b]pyridine
Reactant of Route 6
7-Chlorothieno[3,2-b]pyridine

Citations

For This Compound
39
Citations
JM Rodrigues, RC Calhelha, ICFR Ferreira… - Tetrahedron …, 2020 - Elsevier
Several novel 7-[4-alkyl- or (hetero)aryl-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridines were prepared in good to high yields, using the environmentally friendly solvent PEG 400 in a one-…
Number of citations: 7 www.sciencedirect.com
DH Boschelli, B Wu, AC Barrios Sosa… - Journal of medicinal …, 2004 - ACS Publications
We disclose here a new class of kinase inhibitors, obtained by replacing the phenyl ring of a 3-quinolinecarbonitrile system with a thiophene ring. When suitably substituted, the …
Number of citations: 61 pubs.acs.org
D Holmes - 1985 - search.proquest.com
D. Holmes: STUDIES OF THIENO [b] PYRIDINE DERIVATIVES The work described in this thesis continues previous studies in these laboratories on the chemistry of thieno [3, 2-b] …
Number of citations: 3 search.proquest.com
ES Childress, JM Wieting, AS Felts… - Journal of Medicinal …, 2018 - ACS Publications
A scaffold hopping exercise from a monocyclic mGlu 2 NAM with poor rodent PK led to two novel heterobicyclic series of mGlu 2 NAMs based on either a functionalized pyrazolo[1,5-a]…
Number of citations: 22 pubs.acs.org
S Puvvala, VD Jadhav, UC Narkhede… - Journal of …, 2017 - Wiley Online Library
A simple and efficient domino reaction for synthesis of 7‐chloro‐2‐arylthieno[3,2‐b]pyridin‐3‐ols (3) followed by derivatization into their corresponding aminoaryl (7a–7j), aryloxy (9a–9c…
Number of citations: 3 onlinelibrary.wiley.com
LH Klemm, DR Muchiri, M Anderson… - Journal of …, 1994 - Wiley Online Library
Extension of the Reissert‐Henze reaction to treatment of thieno[2,3‐b]pyridine 7‐oxide with potassium thiocyanate and benzoyl chloride in water‐methylene chloride gives a 2% yield of …
Number of citations: 7 onlinelibrary.wiley.com
D Peixoto, MJRP Queiroz, R Abreu… - … Chemistry, 2-6th …, 2012 - bibliotecadigital.ipb.pt
Vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase is involved in cancer and in angiogenesis. Herein, we report the synthesis of novel1-aryl-3-[2-, 3- or 4-{thieno[3,2…
Number of citations: 2 bibliotecadigital.ipb.pt
JA Ragan - Fundamentals of Early Clinical Drug Development …, 2006 - Wiley Online Library
This chapter contains sections titled: Introduction Retrosynthesis Preparation of the 7‐Chlorothieno[3,2‐b]‐Pyridine: A High Temperature Decarboxylative Pyridinone Annulation First‐ …
Number of citations: 0 onlinelibrary.wiley.com
S Raeppel, S Claridge, O Saavedra, F Gaudette… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases was designed and …
Number of citations: 47 www.sciencedirect.com
VA Machado, D Peixoto, R Costa, HJC Froufe… - Bioorganic & medicinal …, 2015 - Elsevier
The synthesis and biological evaluation of novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas 3, 4 and 5 as VEGFR-2 tyrosine kinase inhibitors, are reported. The 1-aryl…
Number of citations: 107 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.